REACTION_CXSMILES
|
[CH:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]([F:14])([F:13])[F:12])=[CH:6][C:5]=1[I:15])=[CH2:2].Cl[CH2:17]I.C([Zn]CC)C>ClCCCl>[CH:1]1([O:3][C:4]2[CH:9]=[CH:8][C:7]([O:10][C:11]([F:12])([F:13])[F:14])=[CH:6][C:5]=2[I:15])[CH2:17][CH2:2]1
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Name
|
1-(Vinyloxy)-2-iodo-4-(trifluoromethoxy)benzene
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Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
C(=C)OC1=C(C=C(C=C1)OC(F)(F)F)I
|
Name
|
|
Quantity
|
5.4 mL
|
Type
|
reactant
|
Smiles
|
ClCI
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Zn]CC
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Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
cooled back to 0° C. when it
|
Type
|
CUSTOM
|
Details
|
was quenched with saturated aqueous ammonium chloride solution (50 mL)
|
Type
|
CUSTOM
|
Details
|
The suspension formed
|
Type
|
EXTRACTION
|
Details
|
was extracted with 50% diethyl ether/hexane (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extracts dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Type
|
CUSTOM
|
Details
|
yielded a yellow oil which
|
Type
|
CUSTOM
|
Details
|
was purified by silica chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)OC1=C(C=C(C=C1)OC(F)(F)F)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 17 mmol | |
AMOUNT: MASS | 5.84 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |